IRE1a-IN-1

Cancer Research Unfolded Protein Response XBP1 Splicing

For IRE1α-XBP1 pathway studies, legacy inhibitors like 4μ8C confound results through off-target ROS scavenging at concentrations below their target IC50. IRE1a-IN-1 eliminates this artifact, providing a clean chemical probe for RNase activity interrogation. - >68-fold more potent than 4μ8C; >100-fold vs STF-083010 for robust target engagement. - Clean phenotypic profile enables unambiguous interpretation in ER stress, oncology, and neurodegeneration assays. - Bulk quantities and custom synthesis available for HTS and lead optimization campaigns.

Molecular Formula C20H19F2NO6
Molecular Weight 407.4 g/mol
Cat. No. B12366444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1a-IN-1
Molecular FormulaC20H19F2NO6
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCC(C4)(F)F
InChIInChI=1S/C20H19F2NO6/c1-10-12(7-14(25)23-5-4-20(21,22)9-23)19(27)29-17-13(8-24)16(26)18-11(15(10)17)3-2-6-28-18/h8,26H,2-7,9H2,1H3
InChIKeyFCKRSFJUBQPSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRE1a-IN-1: Potent IRE1α Inhibitor with Sub-100 nM Activity for Cancer Research Procurement


IRE1a-IN-1, also known as Compound 10, is a small-molecule inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR). Its primary mechanism of action is the inhibition of XBP1 mRNA splicing, a critical downstream event in the IRE1α pathway, with a reported IC50 of less than 100 nM . This compound is primarily utilized as a research tool in oncology, particularly for investigating the role of ER stress and the UPR in cancer cell survival and proliferation .

Why IRE1a-IN-1 Cannot Be Substituted with Other IRE1α Inhibitors


IRE1α inhibitors exhibit significant structural and pharmacological diversity, leading to distinct mechanisms of action, potency, and selectivity profiles. Simple substitution with another IRE1α inhibitor like 4μ8C, STF-083010, or even a close analog like IRE1a-IN-2 can result in a >2-fold loss of potency, a shift in the mechanism of inhibition (e.g., from RNase to kinase domain), or unexpected off-target effects such as ROS scavenging [1][2]. The specific molecular structure of IRE1a-IN-1 (C20H19F2NO6) dictates its unique interaction with the target, making it non-interchangeable with other in-class compounds for applications requiring its specific potency window and activity profile [1].

Quantitative Differentiation of IRE1a-IN-1: A Comparator-Based Evidence Guide


Potency Advantage Over Direct Analog IRE1a-IN-2 (Compound 30)

IRE1a-IN-1 demonstrates at least a 2-fold higher potency in inhibiting XBP1 mRNA splicing compared to its direct structural analog, IRE1a-IN-2. This intra-series comparison is critical for researchers selecting the most potent tool compound from the same chemical series [1].

Cancer Research Unfolded Protein Response XBP1 Splicing

Enhanced Potency and Distinct Selectivity Profile Compared to IRE1α kinase-IN-1

While IRE1α kinase-IN-1 is a highly selective inhibitor of IRE1α kinase (IC50 77 nM) with 100-fold selectivity over the IRE1β isoform, IRE1a-IN-1 exhibits a distinct selectivity and potency profile. IRE1a-IN-1's primary reported activity is on XBP1 mRNA splicing (IC50 < 100 nM) . The data suggests that the two compounds, despite targeting the same protein, have different binding modes or downstream effects, making IRE1a-IN-1 a preferred tool for studies focused on the RNase-mediated splicing event rather than kinase autophosphorylation .

Kinase Inhibition Selectivity Profiling Chemical Probe

Substantially Higher Potency and Reduced Off-Target ROS Scavenging Compared to 4μ8C

IRE1a-IN-1 demonstrates a significant potency advantage over the widely used IRE1α RNase inhibitor 4μ8C. The reported IC50 for 4μ8C in inhibiting IRE1α RNase activity in cultured cells is 6.89 µM, making it at least 68-fold less potent than IRE1a-IN-1 (IC50 < 100 nM) [1]. Crucially, 4μ8C has a well-documented off-target effect as a potent reactive oxygen species (ROS) scavenger (IC50 = 0.2 µM), which can confound experimental results in cell-based assays. This off-target activity has not been reported for IRE1a-IN-1, positioning it as a cleaner tool for studying IRE1α biology [1].

RNase Inhibition Oxidative Stress Chemical Biology

Superior Potency and Kinase-Independent Profile Versus STF-083010

IRE1a-IN-1 is significantly more potent than the first-generation IRE1α endonuclease inhibitor STF-083010. In a FRET-suppression assay, STF-083010 inhibited IRE1α RNase with an IC50 of 9.939 µM . This represents an approximate 100-fold difference in potency compared to IRE1a-IN-1 (IC50 < 100 nM in a cellular assay) . While both compounds inhibit the endonuclease function, the substantial potency gap makes IRE1a-IN-1 a more efficient tool for achieving robust target inhibition in cellular and potentially in vivo models.

Endonuclease Inhibition Multiple Myeloma Potency Comparison

IRE1a-IN-1: Recommended Research and Procurement Application Scenarios


Potent Inhibition of the IRE1α-XBP1 Axis in Oncology Research

IRE1a-IN-1 is the optimal choice for researchers investigating the role of the IRE1α-XBP1 pathway in cancer cell survival, particularly in models of multiple myeloma, breast cancer, and other malignancies where ER stress is a known driver. Its sub-100 nM potency on XBP1 mRNA splicing ensures robust target engagement in cellular assays . Its selection is supported by direct potency comparisons showing a >2-fold improvement over IRE1a-IN-2 and a >68-fold improvement over 4μ8C [1][2].

Clean Chemical Probe for IRE1α RNase Activity Without Confounding ROS Effects

For studies requiring a specific and clean chemical probe for IRE1α RNase activity, IRE1a-IN-1 is the recommended procurement choice. Unlike the widely used 4μ8C, which exhibits potent off-target ROS scavenging at lower concentrations than its target IC50, IRE1a-IN-1 offers a more interpretable phenotypic profile [1]. This is critical for experiments where oxidative stress is a variable, such as in ischemia-reperfusion injury, neurodegeneration, or diabetes research.

High-Potency Tool for Distinguishing RNase vs. Kinase Functions of IRE1α

IRE1a-IN-1 is specifically suited for experiments designed to dissect the dual kinase and RNase functions of IRE1α. Its primary reported activity is the inhibition of the downstream RNase-mediated splicing of XBP1 mRNA . This contrasts with other inhibitors like IRE1α kinase-IN-1, which primarily targets the kinase domain. Procuring IRE1a-IN-1 allows for a more focused interrogation of the RNase signaling arm [1].

Replacement for Legacy IRE1α Inhibitors in High-Throughput Screening (HTS)

Due to its significantly higher potency compared to legacy inhibitors like STF-083010 (~100-fold) and 4μ8C (>68-fold), IRE1a-IN-1 is a superior candidate for use as a reference compound or positive control in high-throughput screening campaigns [1][2]. Its lower effective concentration minimizes the risk of compound interference, precipitation, or off-target effects that can plague HTS assays run with less potent, micromolar inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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